Bromophenol red

Catalog No.
S593209
CAS No.
2800-80-8
M.F
C19H12Br2O5S
M. Wt
512.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromophenol red

CAS Number

2800-80-8

Product Name

Bromophenol red

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol

Molecular Formula

C19H12Br2O5S

Molecular Weight

512.2 g/mol

InChI

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H

InChI Key

OYCLSQDXZMROJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br

Synonyms

bromophenol red, bromophenol red, 76Br-labeled, bromophenol red, 77Br-labeled, bromophenol red, 82Br-labeled

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br

Acid-Base Titrations:

  • Bromophenol red changes color based on the acidity (pH) of a solution. This property makes it a valuable indicator in acid-base titrations, a technique used to determine the concentration of unknown acids or bases.
  • As the titrant (solution of known concentration) is added to the analyte (solution of unknown concentration), the pH of the solution gradually changes.
  • Bromophenol red is chosen because its color change range (yellow at acidic pH to blue at basic pH) coincides with the equivalence point of the titration, the point where the moles of acid and base are equal.
  • Observing the color change at the equivalence point allows researchers to determine the volume of titrant needed to neutralize the analyte, enabling the calculation of the unknown concentration. Source: [Introduction to Analytical Chemistry by Douglas A. Skoog et al.]

Monitoring pH in Biological Experiments:

  • Maintaining an optimal pH level is crucial for many biological processes and experiments.
  • Bromophenol red can be incorporated into culture media or solutions used in biological research to monitor and maintain the desired pH.
  • Any shift in the solution's color indicates a change in pH, allowing researchers to take corrective actions if needed to ensure the experiment's success. Source: [Laboratory Techniques in Biochemistry and Molecular Biology by P.K. Gupta]

Gel Electrophoresis Applications:

  • Bromophenol red is commonly used as a loading dye in gel electrophoresis, a technique for separating biomolecules like DNA or proteins based on their size and charge.
  • The dye serves two purposes:
    • Firstly, it visualizes the migration of samples through the gel, allowing researchers to monitor the progress of the separation.
    • Secondly, it does not interfere with the separation process itself and remains near the bottom of the gel, providing a reference point for analysis. Source: [Molecular Cloning: A Laboratory Manual by Joseph Sambrook and Elizabeth F. Fritsch: ]

Bromophenol red is a synthetic dye that serves primarily as a pH indicator in various scientific applications. It exhibits distinct color changes in response to pH variations, transitioning from yellow at acidic pH levels (around 4.3) to purple at alkaline conditions (up to pH 6.3) and further to brown-orange at higher pH levels (up to 12.0) . This compound is characterized by its molecular formula of C_{19}H_{14}Br_{4}O_{5}S, a molecular weight of 512.19 g/mol, and a solubility profile that allows it to dissolve in both water and alcohol solutions .

, particularly those involving acid-base interactions. Its primary function as a pH indicator relies on the protonation and deprotonation of its phenolic groups, which leads to observable color changes . Additionally, bromophenol red can enhance chemiluminescent reactions when combined with enzymes like horseradish peroxidase, acting as a signal enhancer in luminol-based assays .

In biological contexts, bromophenol red has been noted for its role in enzyme assays and as a component in chemiluminescent detection systems. It has shown potential as an enhancer in reactions involving bovine serum albumin and luminol, indicating its utility in biochemical research for detecting specific DNA sequences . Furthermore, it can serve as a visual marker for monitoring cellular processes due to its sensitivity to pH changes.

Bromophenol red can be synthesized through the bromination of phenol red using bromine or hydrogen peroxide as the brominating agent. This reaction typically involves the addition of bromine across the aromatic rings of phenol red, resulting in the formation of bromophenol red . The synthesis requires careful control of reaction conditions to ensure the desired degree of bromination and purity of the final product.

Research has indicated that bromophenol red interacts effectively with various biological molecules, enhancing signal detection in chemiluminescence assays. For instance, studies have demonstrated its co-enhancement effect when used alongside bovine serum albumin in luminol-based detection systems, showcasing its versatility as a biochemical tool .

Bromophenol red shares similarities with several other compounds, particularly within the category of phenolic dyes and pH indicators. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaColor Change RangeUnique Features
Bromothymol BlueC_{27}H_{28}Br_{2}O_{5}SYellow (pH < 6.0) to Blue (pH > 7.6)Used primarily for biological applications
Phenol RedC_{19}H_{14}O_{5}SYellow (pH < 6.8) to Red (pH > 8.4)Commonly used in cell culture media
Methyl OrangeC_{14}H_{14}N_{3}O_{3}SRed (pH < 3.1) to Yellow (pH > 4.4)Primarily used in titrations
Thymol BlueC_{27}H_{30}O_{5}SYellow (pH < 2.0) to Blue (pH > 8.0)Exhibits two color transitions across wide pH range

Bromophenol red's unique transition range and compatibility with various biochemical assays distinguish it from these similar compounds, making it particularly valuable in both laboratory and industrial settings .

XLogP3

4.4

Other CAS

2800-80-8

Wikipedia

Bromophenol red

Dates

Modify: 2023-08-15

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